alpha-Eudesmol

Vue d'ensemble

Description

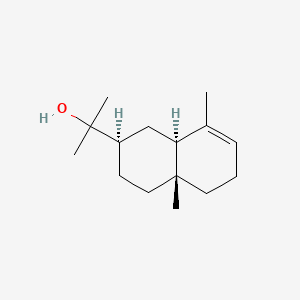

L’alpha-eudesmol est un alcool sesquiterpénoïde présent dans diverses huiles essentielles, en particulier celles dérivées de plantes telles que le Cryptomeria japonica et les espèces d’Eucalyptus . Il est connu pour sa structure distinctive, qui comprend un substituant hydroxy en position C-11 et une double liaison entre C-3 et C-4 . Ce composé est souvent étudié pour ses propriétés thérapeutiques potentielles et son rôle dans l’industrie des parfums.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’alpha-eudesmol peut être synthétisé à partir de diphosphate de (2E,6E)-farnesyle par l’action de l’this compound synthase . Cette enzyme catalyse la conversion du diphosphate de farnesyle en this compound, ainsi que d’autres isomères de l’eudesmol.

Méthodes de Production Industrielle : La production industrielle d’this compound implique généralement l’extraction d’huiles essentielles à partir de plantes telles que l’Eucalyptus et le Cryptomeria japonica. Les huiles essentielles sont ensuite soumises à des processus tels que l’hydrodistillation, l’extraction par solvant et l’extraction par fluide supercritique afin d’isoler l’this compound .

Analyse Des Réactions Chimiques

Types de Réactions : L’alpha-eudesmol subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former l’acétate d’this compound.

Réduction : Les réactions de réduction peuvent modifier le groupe hydroxy, conduisant potentiellement à différents dérivés.

Substitution : Le groupe hydroxy dans l’this compound peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Communs :

Oxydation : Des oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les conditions varient en fonction de la substitution souhaitée, mais des réactifs comme l’anhydride acétique pour l’acétylation sont courants.

Principaux Produits :

Acétate d’this compound : Formé par acétylation de l’this compound.

Divers dérivés : Selon les réactions et les conditions spécifiques appliquées.

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres sesquiterpénoïdes et l’étude des mécanismes réactionnels.

Biologie : Étudié pour son rôle dans le métabolisme des plantes et ses effets sur divers systèmes biologiques.

Applications De Recherche Scientifique

Pharmacological Properties

Alpha-eudesmol exhibits several pharmacological actions, including:

- Calcium Channel Blockade : Research indicates that this compound acts as a P/Q-type calcium channel blocker. It inhibits neurogenic vasodilation and reduces plasma extravasation in models of neurogenic inflammation, suggesting potential applications in treating conditions like migraines and other pain syndromes .

- Cytotoxic Effects in Cancer : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it demonstrated an IC50 value ranging from 5.38 to 10.60 μg/mL against B16-F10 and K562 cells, indicating its potential as an anti-cancer agent through mechanisms involving apoptosis .

- Anti-inflammatory Activity : this compound has been identified as one of the key compounds in Magnolia volatile oil, which has shown efficacy against inflammation-related pathways. Its role in inhibiting tumor necrosis factor (TNF) and interleukin-1 beta (IL-1β) suggests that it could be beneficial in treating inflammatory diseases .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

L’alpha-eudesmol exerce ses effets par le biais de plusieurs voies moléculaires :

Blocage des Canaux Calciques : Il inhibe les courants calciques, ce qui peut réduire l’inflammation neurogène et fournir une neuroprotection.

Voies Anti-Inflammatoires : L’this compound module la voie de signalisation du facteur nucléaire kappa B (NF-κB), réduisant l’expression des cytokines pro-inflammatoires.

Activité Antioxydante : Il améliore l’expression d’enzymes antioxydantes telles que la superoxyde dismutase et la catalase, protégeant les cellules du stress oxydatif.

Comparaison Avec Des Composés Similaires

L’alpha-eudesmol fait partie d’un groupe de sesquiterpénoïdes qui comprend le bêta-eudesmol et le gamma-eudesmol. Ces composés partagent des structures similaires mais diffèrent par la position du groupe hydroxy et des doubles liaisons .

Composés Similaires :

Bêta-eudesmol : Connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Gamma-eudesmol : Étudié pour ses effets neuroprotecteurs potentiels.

Cryptomeridiol : Un autre sesquiterpénoïde de type eudesmane présentant des activités biologiques similaires.

Unicité : La combinaison unique de l’this compound d’un groupe hydroxy en C-11 et d’une double liaison entre C-3 et C-4 le distingue de ses isomères, contribuant à ses activités biologiques et applications spécifiques .

Activité Biologique

Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol known for its diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a hydroxyl group that contributes to its reactivity and biological activity. It is one of several isomers of eudesmol, each exhibiting distinct biological properties.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human hepatocellular carcinoma HepG2 cells revealed that this compound induces apoptosis through caspase-mediated pathways. The IC50 values ranged from 5.38 to 10.60 μg/mL, indicating potent anti-cancer activity compared to its isomers, beta- and gamma-eudesmol .

Table 1: Cytotoxic Effects of Eudesmol Isomers

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | B16-F10 | 5.38 ± 1.10 |

| This compound | K562 | 10.60 ± 1.33 |

| Beta-Eudesmol | B16-F10 | 16.51 ± 1.21 |

| Gamma-Eudesmol | K562 | 8.86 ± 1.27 |

The study also noted that this compound did not disrupt cellular membranes at any tested concentration but caused a loss of mitochondrial membrane potential and increased caspase-3 activation, confirming its role in promoting apoptosis .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In a study assessing the essential oils of Eucalyptus species, this compound was identified as a significant component with notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for this compound against selected strains were as follows:

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Listeria monocytogenes | >80 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its cytotoxic and antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It acts as a P/Q-type calcium channel blocker, which inhibits neurogenic vasodilation and extravasation in models of inflammation . This mechanism may contribute to its therapeutic potential in treating inflammatory conditions.

Case Studies and Clinical Implications

A recent case study explored the effects of this compound on mental stress in humans, indicating that even low doses (approximately 950 ng) could influence stress levels positively . This suggests potential applications in mental health treatment, although more extensive clinical trials are needed to confirm these findings.

Propriétés

IUPAC Name |

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSRUSQUAVXUKK-VNHYZAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883392 | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-16-5 | |

| Record name | α-Eudesmol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Eudesmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-EUDESMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.